molecular formula C8H14Cl2N2O2S B1458919 Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride CAS No. 1301739-46-7

Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride

Cat. No.: B1458919
CAS No.: 1301739-46-7
M. Wt: 273.18 g/mol
InChI Key: KYSDUPXCQVHOMY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride is a thiazole derivative characterized by a 1,3-thiazole core substituted with a 2-aminoethyl group at position 2 and an ethyl ester at position 4. The dihydrochloride salt form enhances its solubility in aqueous environments, making it advantageous for pharmaceutical and biochemical applications. The compound’s molecular formula is reported as C14H28N2O2·2HCl with a molecular weight of 256.39 g/mol (base compound) , though this conflicts with theoretical calculations (expected ~328.9 g/mol for the dihydrochloride). The compound is cataloged as a building block for drug discovery, reflecting its utility in synthesizing bioactive molecules .

Properties

IUPAC Name

ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.2ClH/c1-2-12-8(11)6-5-13-7(10-6)3-4-9;;/h5H,2-4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSDUPXCQVHOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Reaction of Thiourea with 2-Chloroacetoacetate

  • Solvent and Reagents: Ethanol is used as the solvent to prepare a 10%–35% ethyl acetate solution.
  • Procedure:

    • Thiourea and sodium carbonate are dissolved in the ethanol-ethyl acetate solvent mixture.
    • The mixture is warmed to 40–55 °C.
    • Ethyl 2-chloroacetoacetate is added dropwise over 20–30 minutes.
    • The reaction is further heated to 60–70 °C and maintained for 5–5.5 hours.
    • After partial solvent removal by distillation, the mixture is cooled and filtered.
    • The filtrate is added to water, and the pH is adjusted to 9–10 using caustic soda (NaOH).
    • The product is filtered and vacuum-dried to yield ethyl 2-amino-4-methylthiazole-5-carboxylate with a yield exceeding 98%.
  • Reaction Conditions Summary:

Step Temperature (°C) Time Key Reagents
1 40–55 Addition phase Thiourea, sodium carbonate
2 60–70 5–5.5 hours Ethyl 2-chloroacetoacetate
3 Room temperature Filtration Caustic soda (pH adjustment)
  • Advantages: Short reaction time, low temperature, high yield, and good purity (mp 172–173 °C).

Method B: Reaction of Thiourea with 2-Bromoacetophenone

  • Solvent and Conditions: Ethanol at 70 °C for 1 hour.
  • Procedure:

    • Mix thiourea (1.2 mmol) and 2-bromoacetophenone (1 mmol) in ethanol (2 mL).
    • Stir the mixture at 70 °C for 1 hour.
    • Cool to room temperature and pour into ice-cold water.
    • Filter and dry the resulting precipitate to obtain ethyl 2-amino-1,3-thiazole-4-carboxylate.
  • Yield: Up to 100% with melting points consistent with literature values (172–174 °C).

Conversion to this compound

While direct literature on the exact preparation of the dihydrochloride salt of ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate is limited, the following general approach is applied based on standard salt formation techniques:

  • The free base ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate is dissolved in an appropriate solvent (e.g., ethanol or water).
  • Anhydrous hydrogen chloride gas or hydrochloric acid solution is introduced to the solution under controlled temperature to form the dihydrochloride salt.
  • The salt precipitates out or is isolated by evaporation and crystallization.
  • The product is filtered and dried under vacuum.

This step enhances the compound's stability, crystallinity, and solubility, which are essential for pharmaceutical applications.

Detailed Research Findings and Data Table

Parameter Method A (Thiourea + 2-chloroacetoacetate) Method B (Thiourea + 2-bromoacetophenone)
Solvent Ethanol with 10–35% ethyl acetate Ethanol
Reaction Temperature 40–70 °C 70 °C
Reaction Time 5–5.5 hours 1 hour
pH Adjustment 9–10 (using NaOH) Not specified
Yield >98% Up to 100%
Product Purity (Melting Point) 172–173 °C 172–174 °C
Advantages High yield, mild conditions, reproducible Simple, fast, high yield
Notes Requires careful pH control Uses 2-bromoacetophenone, a more expensive reagent

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Anticancer Research

One of the most promising applications of ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride is in cancer research. Studies have demonstrated its potential as an inhibitor of specific kinases involved in cancer metabolism. For instance, it has been shown to inhibit anaplastic lymphoma kinase, which plays a critical role in tumor growth and proliferation. Furthermore, it has been explored for its role in developing stearoyl-CoA desaturase inhibitors, which are significant in cancer treatment due to their involvement in lipid metabolism.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit significant activity against various bacterial strains, including Bacillus subtilis and Escherichia coli. This compound derivatives have shown promising results in inhibiting microbial growth, making them potential candidates for developing new antibiotics .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing other biologically active compounds. The compound’s synthesis typically involves several steps that can be optimized for yield and purity.

Case Study 1: Inhibition of Cancer Cell Growth

A study focused on the synthesis of thiazolamino arylaminopyrimidines demonstrated that this compound could effectively inhibit cancer cell growth through targeted inhibition of metabolic pathways associated with tumor cells. The results indicated a correlation between the compound's structural properties and its biological activity against cancer cells.

Case Study 2: Antimicrobial Testing

In another research effort, derivatives synthesized from this compound were tested for their antimicrobial efficacy against various pathogens. The minimum inhibitory concentration (MIC) values were determined using standard disk diffusion methods. Compounds bearing specific substituents showed significant antibacterial activity compared to control drugs .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(4-Tolyl)-1,3-thiazole-5-carboxylate

  • Molecular Formula: C19H17NO2S
  • Molecular Weight : 323.41 g/mol
  • Substituents : A 4-methylphenyl (tolyl) group at position 2 and an ethyl ester at position 5.
  • Key Differences: Unlike the target compound, this derivative lacks an aminoethyl group and features a hydrophobic tolyl substituent. The ester group’s position (5 vs. 4) alters electronic distribution and steric effects .

Ethyl 2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylate (PN-1377)

  • Molecular Formula : C14H22BN3O4S
  • Molecular Weight : 339.22 g/mol (estimated)
  • Substituents: A boronate ester at position 5 and an amino group at position 2.
  • Key Differences : The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, highlighting its role in synthetic chemistry. The absence of a protonated amine reduces water solubility compared to the dihydrochloride form .

(Z)-Ethyl 2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetate (HA-8392)

  • Molecular Formula : C9H12N4O3S
  • Molecular Weight : 264.28 g/mol
  • Substituents: A hydroxyimino group and a secondary thiazole ring.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Profile
Target Compound (Dihydrochloride) C14H28N2O2·2HCl 256.39* High water solubility (salt form)
Ethyl 2-(4-Tolyl)-1,3-thiazole-5-carboxylate C19H17NO2S 323.41 Organic solvents > water
PN-1377 C14H22BN3O4S 339.22 Moderate in polar aprotic solvents
HA-8392 C9H12N4O3S 264.28 Variable (pH-dependent)

*Note: Discrepancy exists between reported and theoretical molecular weight for the dihydrochloride.

Research Findings and Key Insights

  • Synthetic Accessibility: The target compound’s aminoethyl group can be introduced via nucleophilic substitution or reductive amination, whereas tolyl and boronate derivatives require cross-coupling methodologies .
  • Stability : The dihydrochloride salt stabilizes the amine against oxidation, whereas neutral esters (e.g., Ethyl 2-(4-tolyl) derivative) are prone to hydrolysis under acidic/basic conditions .
  • Structure-Activity Relationships (SAR): Aminoethyl groups enhance interaction with biological targets (e.g., enzyme active sites) via hydrogen bonding. Bulky substituents (e.g., tolyl) improve lipid membrane penetration but reduce aqueous solubility .

Biological Activity

Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride is a compound that belongs to the thiazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanism of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring and an amino group, which contribute to its biological properties. The compound typically exists as a dihydrochloride salt, enhancing its solubility in aqueous environments, making it suitable for various biological applications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Notably, it inhibits the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition disrupts peptidoglycan formation, leading to bacterial cell death. Additionally, studies suggest that the compound may have potential interactions with various biological receptors involved in cancer pathways, warranting further investigation into its pharmacological effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : The compound shows effective antibacterial activity against pathogens such as Mycobacterium tuberculosis, with sub-micromolar MIC values being reported .
  • Mechanism : Its antimicrobial action is attributed to the inhibition of enzymes critical for bacterial cell wall biosynthesis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • In Vitro Studies : this compound exhibited notable activity against various cancer cell lines. For instance, it displayed a GI50 value of 0.08 µM against the RPMI-8226 leukemia cell line .
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications at the C-2 and C-4 positions of the thiazole core can enhance anticancer activity while maintaining selectivity over non-cancerous cells .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Study on Mycobacterium tuberculosis : A series of 2-aminothiazoles were synthesized and tested for their efficacy against M. tuberculosis. The results indicated that certain analogs exhibited potent bactericidal effects with favorable selectivity profiles .
  • Antitumor Screening : In a broad-spectrum screening conducted by the National Cancer Institute (NCI), multiple derivatives of thiazole compounds were tested against 60 human tumor cell lines. Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate showed promising results with significant cytotoxicity against several cancer types .

Summary Table of Biological Activities

Activity TypePathogen/Cell TypeMIC/GI50 ValueReference
AntimicrobialMycobacterium tuberculosisSub-micromolar
AntitumorRPMI-8226 leukemia cell line0.08 µM
General AntibacterialVarious bacteria40-50 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride?

  • Methodology : A common approach involves condensation reactions. For example, refluxing a substituted thiazole precursor (e.g., 4-carboxylate derivatives) with 2-aminoethylamine in ethanol, catalyzed by glacial acetic acid, followed by dihydrochloride salt formation via HCl gas or aqueous HCl .
  • Key Parameters :

StepConditionsYield Optimization
RefluxEthanol, 4–6 hours, 80°CMonitor via TLC (silica gel, ethyl acetate/hexane)
Salt FormationHCl gas in diethyl ether, 0°CPrecipitation efficiency depends on stoichiometric HCl addition

Q. How is this compound characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR : 1^1H NMR (DMSO-d6) typically shows signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), thiazole protons (δ 7.2–8.0 ppm), and amine protons (δ 2.8–3.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode should display [M+H]+^+ peaks corresponding to the molecular ion (C9_9H14_{14}N2_2O2_2S·2HCl, theoretical m/z 283.05).
  • Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Highly soluble in polar solvents (water, DMSO, methanol) due to the dihydrochloride salt. Insoluble in non-polar solvents (hexane, chloroform) .
  • Stability : Store at –20°C under inert gas (N2_2 or Ar) to prevent hygroscopic degradation. Aqueous solutions are stable for ≤48 hours at 4°C .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the thiazole ring in this compound?

  • Electrophilic Substitution : The electron-deficient thiazole ring undergoes regioselective reactions at the 5-position. For example, bromination with NBS in DMF yields 5-bromo derivatives, critical for cross-coupling reactions .
  • Nucleophilic Attack : The 2-aminoethyl group facilitates nucleophilic addition, enabling conjugation with carbonyl compounds (e.g., aldehydes) to form Schiff bases .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

  • Protocol : Crystallize the compound in ethanol/water (9:1), and collect diffraction data using a synchrotron source (λ = 0.7–1.0 Å). Refine structures via SHELXL, focusing on anisotropic displacement parameters and hydrogen-bonding networks .
  • Validation : Use Rint_{int} < 5% and GooF = 0.9–1.1 to ensure model accuracy. Disordered solvent molecules should be masked using SQUEEZE .

Q. What strategies are effective for assessing biological activity in vitro?

  • Assay Design :

  • Enzyme Inhibition : Screen against cysteine proteases (e.g., caspase-3) using fluorogenic substrates (e.g., Ac-DEVD-AMC) in PBS (pH 7.4) .
  • Cytotoxicity : Test on cancer cell lines (e.g., HeLa) via MTT assay (IC50_{50} determination) with 48-hour exposure .

Q. How can impurity profiles be analyzed for this compound?

  • HPLC Method :

ColumnMobile PhaseFlow RateDetection
C18 (5 µm)0.1% TFA in H2_2O (A) / Acetonitrile (B)1.0 mL/minUV 254 nm
  • Gradient : 5% B → 95% B over 25 minutes. Identify impurities (e.g., unreacted ester precursors) with retention times < 10 minutes .

Q. What computational tools support structure-activity relationship (SAR) studies?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Optimize protonation states via MarvinSketch at pH 7.4 .
  • QSAR Models : Correlate logP (calculated via ChemAxon) with cytotoxicity data to predict bioactivity of novel analogs .

Data Contradictions and Resolutions

  • Synthetic Yield Variability : Discrepancies in yields (30–70%) may arise from HCl gas purity during salt formation. Use standardized HCl generators or aqueous HCl (37%) for reproducibility .
  • Biological Activity Conflicts : Inconsistent IC50_{50} values across studies could reflect assay conditions (e.g., serum content). Standardize protocols using serum-free media .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride

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